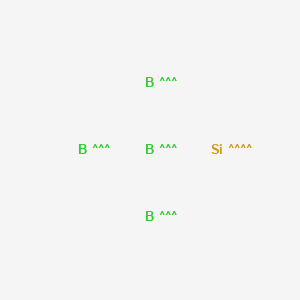

Tetraboron silicide

説明

Tetraboron silicide is a compound with the formula B4Si and a molecular weight of 71.329 . It is also known as a boron silicide, which is a lightweight ceramic compound formed between silicon and boron .

Synthesis Analysis

The tetraboride was first reported as being synthesized directly from the elements in 1960 by three independent groups: Carl Cline and Donald Sands; Ervin Colton; and Cyrill Brosset and Bengt Magnusson . The properties of transition metal silicides depend to a large extent on the way that they were made or processed .Molecular Structure Analysis

The structure of the tetraboride SiB4 is isomorphous to that of boron carbide (B4C), B6P, and B6O . It is metastable with respect to the hexaboride .Chemical Reactions Analysis

Both SiB4-x and SiB6 become superficially oxidized when heated in air or oxygen and each is attacked by boiling sulfuric acid and by fluorine, chlorine, and bromine at high temperatures .Physical And Chemical Properties Analysis

All the silicon borides are black, crystalline materials of similar density: 2.52 and 2.47 g cm−3, respectively, for the n = 3 (4) and 6 compounds . On the Mohs scale of mineral hardness, SiB4-x and SiB6 are intermediate between diamond (10) and ruby (9) .科学的研究の応用

High-Temperature Oxidation Resistance : Tetraboron silicide demonstrates significant resistance to oxidation at high temperatures. In a study by Colton (1960), it was found to withstand oxidation in air for over 100 hours at 1370°C. This property makes it a candidate for applications where thermal stability and oxidation resistance are crucial.

Supramolecular Construction : Tetraboron silicide is involved in the field of molecular tectonics. Fournier et al. (2003) describe its use in creating diamondoid networks held together by hydrogen bonding, which are important in the development of ordered materials with predictable architectures and porosity (Fournier et al., 2003).

Thermoelectric Generators : Research by Coelho et al. (2022) explores the use of silicide-tetrahedrite modules in thermoelectric generators (TEGs), a crucial area in renewable energy systems. Their study uses computer simulations to assess the performance of these TEGs, highlighting the potential of silicide-based materials in energy generation from waste heat (Coelho et al., 2022).

Thermoelectric and Mechanical Properties : Kim et al. (2020) review silicide-based thermoelectric materials, emphasizing their potential in automotive TE generators. This study underscores the importance of these materials in addressing the global energy crisis through the conversion of wasted heat into electricity (Kim et al., 2020).

Nano-Composite Coatings : Kapridaki and Maravelaki-Kalaitzaki (2013) discuss the use of silicide in the development of transparent-hydrophobic hybrid coatings for monument conservation, demonstrating its application in preserving cultural heritage (Kapridaki & Maravelaki-Kalaitzaki, 2013).

Phase Formation in Reactive Silicide Formation : Doland and Nemanich (1990) investigate the formation of silicides, such as molybdenum-silicide, highlighting the importance of understanding silicide phase formation in various industrial applications (Doland & Nemanich, 1990).

Thermoelectric Materials Overview : Tritt and Subramanian (2006) provide an overview of various thermoelectric materials, including silicides, emphasizing their role in converting waste heat into electrical energy, a critical aspect of developing alternative energy technologies (Tritt & Subramanian, 2006).

Safety And Hazards

将来の方向性

Silicide-based thermoelectric (TE) materials are promising candidates for automotive TE generators, which can collect wasted heat and convert it into electricity . Adequate strategies should be used to manufacture highly efficient silicide-based TE devices . While many challenges should still be overcome, the development of highly efficient TE materials and devices could represent new solutions for the global energy crisis .

特性

InChI |

InChI=1S/4B.Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYJHPKBRSHLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraboron silicide | |

CAS RN |

12007-81-7 | |

| Record name | Boron silicide (B4Si) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraboron silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)